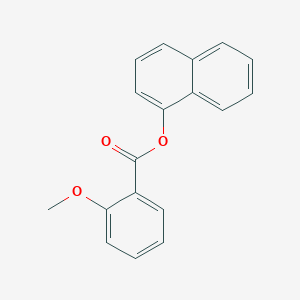

1-Naphthyl 2-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

naphthalen-1-yl 2-methoxybenzoate |

InChI |

InChI=1S/C18H14O3/c1-20-16-11-5-4-10-15(16)18(19)21-17-12-6-8-13-7-2-3-9-14(13)17/h2-12H,1H3 |

InChI Key |

IIWPSMIDHIZFMG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Naphthyl 2 Methoxybenzoate

Classical Esterification Routes to 1-Naphthyl 2-methoxybenzoate (B1232891)

The formation of 1-Naphthyl 2-methoxybenzoate is commonly accomplished through classical esterification methods. These traditional routes involve the direct reaction of an alcohol and a carboxylic acid, a fundamental process in organic chemistry.

Direct Esterification of 1-Naphthol (B170400) with 2-Methoxybenzoic Acid

The most direct and conventional method for synthesizing this compound is the esterification of 1-naphthol with 2-methoxybenzoic acid. researchtrend.net This reaction typically requires the presence of a strong acid catalyst to facilitate the formation of the ester bond. researchtrend.net The process involves mixing the two reactants, often in a solvent or neat, and heating the mixture to drive the reaction to completion.

The general mechanism involves the protonation of the carbonyl oxygen of 2-methoxybenzoic acid by the acid catalyst. researchtrend.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-naphthol. researchtrend.net The subsequent elimination of a water molecule results in the formation of the desired ester, this compound.

A typical laboratory procedure involves refluxing a mixture of 1-naphthol and 2-methoxybenzoic acid with a catalytic amount of concentrated sulfuric acid or hydrochloric acid for several hours. Upon cooling, the product can be isolated through crystallization or extraction.

Catalytic Enhancements in Esterification Protocols

To improve the efficiency and yield of the esterification process, various catalytic enhancements have been developed. While the use of strong mineral acids like sulfuric acid is common, other catalysts can offer advantages such as milder reaction conditions and easier separation. researchtrend.net

For instance, solid acid catalysts are utilized in industrial settings to simplify catalyst removal and recycling. The use of formamide (B127407) as a catalyst for the condensation of carboxylic acids with alcohols has also been explored as a cost-effective method. rsc.org Additionally, phosphoric acid has been shown to be an effective catalyst for the esterification of carboxylic acids with alcohols, particularly in the presence of an acid anhydride. researchgate.net The development of macroporous polymeric acid catalysts allows for direct esterification at moderate temperatures without the need to remove water, a significant advantage in large-scale production.

Advanced Carbon-Carbon Bond Formation Strategies for Related Naphthyl Benzoate (B1203000) Analogs

Beyond classical esterification, advanced synthetic strategies involving carbon-carbon bond formation have been employed to create naphthyl benzoate analogs. These methods offer greater control over the final structure and allow for the synthesis of more complex molecules.

Ester-Mediated Nucleophilic Aromatic Substitution with Naphthyl Grignard Reagents

A sophisticated approach for synthesizing related naphthyl benzoate structures involves the ester-mediated nucleophilic aromatic substitution (SNAAr) reaction. rsc.orgrsc.org This method utilizes Grignard reagents to displace a methoxy (B1213986) group on an aromatic ester. For the synthesis of 2-(1-naphthyl)benzoate esters, a 1-naphthyl Grignard reagent can be reacted with a 2,6-dialkylphenyl 2-methoxybenzoate. The bulky ester group is crucial to prevent the Grignard reagent from adding to the ester carbonyl group. oup.com

The reaction is highly regioselective and provides a powerful tool for creating specific substitution patterns on the aromatic rings. The efficiency of this reaction can be significantly influenced by substituents on the benzoate ring. For example, a methoxy or halo group at the 3-position of the benzoate ring can accelerate the reaction. rsc.orgrsc.org

Directed Ortho Metallation for Benzoate Functionalization

Directed ortho-metallation (DoM) is another powerful technique for the functionalization of aromatic compounds, including benzoates. unblog.fr This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. unblog.fr The carboxylate group itself can act as a DMG, allowing for functionalization adjacent to it. unblog.fr

For instance, o-anisic acid can be selectively metallated at the position adjacent to the carboxylate using s-BuLi/TMEDA at low temperatures. unblog.fr This strategy provides a route to introduce a variety of substituents onto the benzoate ring, which can then be used to synthesize functionalized naphthyl benzoate analogs. The choice of base and reaction conditions is critical for achieving the desired regioselectivity. unblog.fr

Synthesis of Related Naphthyl Benzoate Derivatives and Functionalized Analogues

The core structure of naphthyl benzoate can be modified to produce a wide array of derivatives with different properties. For example, new non-symmetrical derivatives based on a central naphthalene (B1677914) moiety have been synthesized, bearing different alkoxy chains and polar terminal groups. mdpi.comresearchgate.net These compounds were prepared through multi-step synthetic sequences. mdpi.comresearchgate.net

Construction of 2-(1-Naphthyl)benzoate Ester Scaffolds

The construction of biaryl ester scaffolds, such as 2-(1-Naphthyl)benzoate esters, presents a significant synthetic challenge due to the need for selective carbon-carbon bond formation between two aromatic rings. A key difficulty in using organometallic reagents like Grignard reagents with benzoate esters is the competitive addition to the ester carbonyl group, leading to tertiary alcohols.

A successful strategy to favor the desired nucleophilic aromatic substitution (SNAr) of a methoxy group involves the use of sterically bulky ester groups. Research has demonstrated that by employing 2,6-dialkylphenyl esters of 2-methoxybenzoic acid, the ester carbonyl is shielded, thus promoting the SNAr reaction with an aryl Grignard reagent over carbonyl addition. oup.com The reaction of 2,6-diisopropylphenyl 2-methoxybenzoate with 1-naphthylmagnesium bromide, for instance, can be directed to form the corresponding 2,6-diisopropylphenyl 2-(1-naphthyl)benzoate. The bulky phenol (B47542) can then be cleaved under hydrolytic conditions to yield the free biphenyl-2-carboxylic acid. oup.com

The choice of the ester's alkylphenol component is critical in balancing the suppression of carbonyl addition against the ease of final deprotection. While extremely bulky groups like 2,6-di-tert-butylphenol (B90309) effectively prevent carbonyl addition, they make subsequent hydrolysis to the free acid very difficult. oup.com

Table 1: Influence of Ester Group on Grignard Reaction with 2-Methoxybenzoates This interactive table summarizes the effect of different ester moieties on the reaction of 2-methoxybenzoates with Phenylmagnesium Bromide, indicating the product distribution between the desired SNAr product and the tertiary alcohol byproduct. oup.com

| Ester Group of Benzoate | SNAr Product Yield (%) | Tertiary Alcohol Yield (%) |

| 2,4,6-Trimethylphenyl | 56 | 25 |

| 2,6-Diisopropylphenyl | 71 | 21 |

| Isopropyl | 0 | High |

Derivatization from Substituted Naphthol and Methoxybenzoic Acid Precursors

The most direct and common method for the synthesis of this compound is the esterification of 1-naphthol with 2-methoxybenzoic acid or its activated derivatives. The Schotten-Baumann reaction is a classic example, involving the reaction of 1-naphthol with 2-methoxybenzoyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the liberated HCl. The higher reactivity of the acyl chloride compared to the carboxylic acid facilitates the reaction, particularly with the sterically hindered 1-naphthol. researchgate.net

Alternative methods include acid-catalyzed Fischer esterification, where 1-naphthol and 2-methoxybenzoic acid are heated in the presence of a strong acid catalyst like sulfuric acid, with continuous removal of water to drive the equilibrium towards the product. More modern approaches have also been developed. For example, a visible-light-induced, transition-metal- and photocatalyst-free method allows for the cross-dehydrogenative coupling of phenols with aldehydes. acs.org In a variation of this, 1-naphthol could potentially be reacted with 2-methoxybenzaldehyde (B41997) in the presence of an agent like BrCCl₃ to form the target ester. acs.org

Table 2: Comparison of Esterification Methods for Naphthyl Benzoates This interactive table compares common methods for the synthesis of naphthyl benzoate esters.

| Method | Reagents | Catalyst/Base | Conditions | Key Features |

| Schotten-Baumann | 1-Naphthol, 2-Methoxybenzoyl Chloride | Pyridine or NaOH | Room Temperature | High reactivity; neutralizes HCl byproduct. |

| Fischer-Speier | 1-Naphthol, 2-Methoxybenzoic Acid | H₂SO₄ (catalytic) | Reflux | Equilibrium-driven; requires water removal. |

| Visible-Light CDC | 1-Naphthol, 2-Methoxybenzaldehyde | BrCCl₃ (oxidant) | Visible Light, RT | Metal-free; radical chain mechanism. acs.org |

| Coupling Reagent | 1-Naphthol, 2-Methoxybenzoic Acid | TPPO/(COCl)₂ | Room Temperature | Mild, neutral conditions. researchgate.net |

Introduction of Chiral Moieties for Stereoselective Synthesis

While this compound itself is achiral, the introduction of substituents at key positions can lead to atropisomerism, a form of axial chirality arising from restricted rotation around a single bond. The synthesis of such chiral biaryl systems is a significant area of research, often relying on the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst. nih.govsnnu.edu.cn

One established strategy is the use of a chiral auxiliary attached to one of the coupling partners. For instance, a tert-butyl sulfinyl group can be installed as a chiral auxiliary to direct the stereochemical outcome of a Suzuki-Miyaura coupling, leading to high diastereoselectivity. rsc.org After the atroposelective C-C bond formation, the auxiliary can be removed. Another approach involves using chiral ligands in transition metal-catalyzed cross-coupling reactions. Chiral phosphine (B1218219) ligands like (S)-KenPhos have been used in palladium-catalyzed Suzuki-Miyaura reactions to synthesize enantioenriched biaryl compounds with high enantiomeric excess. nih.gov

More recently, nickel-catalyzed enantioselective reductive cross-coupling and homo-coupling reactions have been developed to access axially chiral diaryl dicarboxylates from precursors like naphthyl triflates and aryl bromides, utilizing novel spirocyclic pyrrolidine (B122466) oxazoline (B21484) ligands. chinesechemsoc.org These methods provide direct access to optically active biaryls without the need for resolution.

Table 3: Examples of Catalytic Systems for Atroposelective Biaryl Synthesis This interactive table provides examples of modern catalytic methods used to synthesize axially chiral biaryls, a concept applicable to derivatives of this compound.

| Reaction Type | Catalyst/Ligand | Coupling Partners | Chirality Control | ee/dr | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / (S)-KenPhos | Aryl Bromide, Aryl Boronic Acid | Chiral Ligand | up to 92% ee | nih.gov |

| Suzuki-Miyaura | Pd₂(dba)₃ / Chiral Sulfoxide | Aryl Iodide, Aryl Boronic Acid | Chiral Auxiliary | up to 97:3 dr | rsc.org |

| Reductive Coupling | NiBr₂·diglyme / Chiral Oxazoline | Naphthyl Triflate, Aryl Bromide | Chiral Ligand | up to 99% ee | chinesechemsoc.org |

| Cacchi Reaction | Pd(OAc)₂ / Chiral N,P-Ligand | Aryl Bromide, o-Alkynylaniline | Chiral Ligand | up to 98% ee | snnu.edu.cn |

Catalytic Approaches in this compound Related Transformations

The ester functional group in this compound and related compounds can be transformed using various transition metal-catalyzed reactions. These include reductions of the ester moiety and functionalization of the associated aromatic rings through C-H activation.

Transition Metal Catalysis for Ester Reductions

The reduction of the robust ester functionality is a challenging transformation that traditionally requires harsh reducing agents. Transition metal catalysis offers milder and more selective alternatives. A well-defined cobalt complex, for example, has been shown to effectively catalyze the exhaustive reduction of aryl carboxylates to methyl arenes using diethylsilane (B7801327) as a reductant. rsc.org This system is capable of reducing various benzoate and even naphthoate esters. For instance, methyl-2-naphthoate esters can be successfully reduced to the corresponding 2-methylnaphthalene (B46627) derivatives in good yields. rsc.org The mechanism involves catalytic activation of the silane's Si-H bond, the ester's C-O bond, and silyl (B83357) ether intermediates by the cobalt center. rsc.org

Other transition metals have also been explored. Iron(III) catalysts can facilitate the chemoselective reduction of other functional groups, such as nitro groups, in the presence of an ester, demonstrating the potential for orthogonal reactivity. researchgate.net While not a transition metal, frustrated Lewis pairs (FLPs) represent a metal-free approach, capable of the catalytic hydrogenation of certain activated esters to furnish alcohols. acs.org

Table 4: Cobalt-Catalyzed Reduction of Benzoate and Naphthoate Esters This interactive table shows the scope of a cobalt-catalyzed system for the reduction of various esters to methyl arenes using diethylsilane. rsc.org

| Substrate | Product | Yield (%) |

| Methyl 4-methoxybenzoate | 1-methoxy-4-methylbenzene | 79 |

| Methyl 2-naphthoate | 2-methylnaphthalene | 78 |

| Methyl 6-methoxy-2-naphthoate | 2-methoxy-6-methylnaphthalene | 72 |

| Methyl 1-pyrenecarboxylate | 1-methylpyrene | 75 |

| Ethyl biphenyl-4-carboxylate | 4-methylbiphenyl | 83 |

C-H Activation and Cyclometalation Processes in Benzoate Chemistry

C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. In benzoate chemistry, the benzoate moiety itself can act as a crucial ligand or directing group in such processes. In a notable example of Ru(II)-catalyzed C-H arylation, a benzoate additive was found to be essential for the reaction to proceed. nih.govacs.orgnih.gov Mechanistic studies revealed that the reaction involves the cyclometalation of the benzoate additive. nih.govacs.org The initial aryl-Ru(II) complex undergoes C-H activation with the ortho-C-H bond of the benzoate, forming an anionic, five-membered ruthenacycle. This cyclometalated intermediate is more electron-rich and thus significantly more reactive towards the oxidative addition of an aryl halide, which is often the rate-limiting step. nih.govacs.org

This principle of benzoate-assisted C-H activation has been applied to various transformations. The lability of the cyclometalated intermediate allows access to a reactive 5-coordinate species capable of cleaving C-Br bonds. nih.gov This strategy enables the direct arylation of arenes that lack traditional directing groups. acs.orgacs.org The electronic properties of the benzoate can be tuned to influence the reaction rate, and additives can be used to shift the C-H activation pre-equilibrium. nih.govacs.org Similar C-H activation and cyclometalation processes have been documented for other transition metals like palladium, enabling ortho-functionalization of benzamides and other related structures. rsc.org

Mechanistic Investigations of 1 Naphthyl 2 Methoxybenzoate Reactivity

Photochemical Behavior and Excited-State Dynamics

The absorption of light by 1-Naphthyl 2-methoxybenzoate (B1232891) initiates a series of dynamic processes from the electronically excited state. These processes, including intramolecular electron and proton transfer, fluorescence, and cycloaddition, are competitive pathways that dictate the ultimate fate of the molecule.

Intramolecular Electron Transfer Processes in Naphthyl Esters

Upon photoexcitation, naphthyl esters can undergo intramolecular electron transfer (IET), a process that significantly influences their photochemical and photophysical properties. scispace.com In the case of esters like 1-Naphthyl 2-methoxybenzoate, the naphthalene (B1677914) moiety typically acts as the electron acceptor, while the methoxy-substituted benzoate (B1203000) portion serves as the electron donor. cdnsciencepub.com This transfer of charge from a donor to an acceptor part within the same molecule is known as intramolecular charge transfer (ICT). ossila.com

The mechanism for the photolysis of related 1-naphthylmethyl esters suggests that direct excitation leads to the formation of an excited singlet state. cdnsciencepub.com From this state, two major pathways can compete: homolytic cleavage of the carbon-oxygen bond and intramolecular electron transfer. cdnsciencepub.com When the benzoate ring contains an electron-donating group like methoxy (B1213986), the IET pathway becomes significant, leading to the formation of an intramolecular exciplex. cdnsciencepub.com This exciplex is a transient, excited-state complex formed between the electron-rich methoxybenzoate and the excited naphthalene ring. cdnsciencepub.comossila.com The formation of this exciplex can dominate over other processes like fluorescence and homolytic cleavage. researchgate.net For instance, in substituted 1-naphthylmethyl esters of benzoic acids, direct excitation in methanol (B129727) can lead to rapid intramolecular exciplex formation with rate constants as high as 10¹⁰ s⁻¹. researchgate.net

This IET process has been shown to be feasible through calculations of the free energy of electron transfer using the Weller equation, which yields negative values, indicating a spontaneous process. scispace.com The rate of electron transfer can be influenced by substituents on the benzoate ring, with electron-withdrawing groups enhancing the rate and electron-donating groups making the transfer less favorable. scispace.comresearchgate.net

Investigation of Fluorescence Quenching and Photoinduced Cycloaddition

A direct consequence of efficient intramolecular electron transfer in naphthyl esters is the quenching of their fluorescence. scispace.com The fluorescence quantum yield of 1-naphthyl benzoate is significantly lower compared to esters where the chromophores are not conjugated, a phenomenon attributed to the IET from the naphthalene ring to the benzoate group. scispace.com The presence of electron-withdrawing groups on the benzoate moiety can further decrease the fluorescence quantum yield by enhancing the rate of IET. scispace.com Conversely, electron-donating groups can lead to an increase in fluorescence quantum yield compared to the unsubstituted ester by making the electron transfer less favorable. scispace.com

Beyond electron transfer, photoexcitation can also lead to cycloaddition reactions. mdpi.com Photoinduced cycloadditions are powerful tools for constructing complex organic frameworks. mdpi.com The Paterno-Büchi reaction, a [2+2] cycloaddition of a carbonyl group with a C=C double bond, is a common example. mdpi.com In more complex systems, other pathways like [4+2] and [4+4] cycloadditions can occur. mdpi.com For instance, the photoinduced 1,3-dipolar cycloaddition between a tetrazole and an alkene proceeds via the in-situ generation of a nitrile imine dipole upon irradiation. nih.gov This reaction is notable for often producing a fluorescent pyrazoline product, providing a visual report of the reaction's progress. nih.govresearchgate.net While specific studies on the photoinduced cycloaddition of this compound are not detailed, the general principles suggest it is a plausible, albeit potentially minor, photochemical pathway in competition with the dominant electron transfer processes. nih.gov

| Ester | Substituent on Benzoate | Fluorescence Quantum Yield (Φf) | Nature of Substituent |

|---|---|---|---|

| 2a | -H | 0.041 | Neutral |

| 2b | -CH3 | 0.049 | Electron-donating |

| 2c | -Cl | 0.021 | Electron-withdrawing |

| 2d | -OCH3 | 0.052 | Electron-donating |

| 2e | -CN | 0.008 | Electron-withdrawing |

Computational Studies of Excited-State Proton Transfer in Naphthyl-Containing Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is another fundamental photochemical process that can occur in suitably structured molecules. dntb.gov.ua This process involves the transfer of a proton within a molecule upon photoexcitation, often leading to a tautomeric form with distinct photophysical properties. researchgate.net Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for understanding the mechanisms of these reactions. dntb.gov.ua

Studies on various naphthyl-containing systems have provided significant insights. For example, in 2-(2-aminophenyl)naphthalene, irradiation leads to ESIPT from the amino group to a carbon atom of the naphthalene ring. figshare.comacs.org Computational investigations revealed that upon excitation to the photoreactive S₂(Lₐ) state, a charge redistribution occurs that facilitates the proton transfer. figshare.comacs.org A key finding is that such processes can be explained by Baird's rule, which states that molecules that are aromatic in the ground state can become antiaromatic in their first excited triplet state. pnas.org ESIPT can relieve this excited-state antiaromaticity, thus providing a thermodynamic driving force for the reaction. pnas.org

In other systems, such as those based on imidazole, oxazole, and thiazole, calculations show that the intramolecular hydrogen bond is strengthened in the excited state, which supports the occurrence of ESIPT. dntb.gov.ua These studies demonstrate a decrease in electron density at the proton-donating atom and an increase at the proton-accepting atom in the excited state, favoring the proton transfer. dntb.gov.ua While this compound itself does not possess the classic functional groups for ESIPT, these computational findings for related naphthyl systems are crucial for understanding the broader landscape of excited-state dynamics in this class of compounds.

Radical and Electron Transfer Mechanisms

Beyond photochemical pathways initiated by direct excitation, this compound can engage in reactions involving radical and radical anion intermediates. The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a prominent example of such a process.

Mechanistic Insights into SRN1 Reactions of Related Methoxybenzoates

The SRN1 reaction is a chain process for nucleophilic substitution on substrates that are typically unreactive toward polar nucleophilic mechanisms. wikipedia.orgorganicreactions.org The mechanism involves radical and radical anion intermediates and does not require the presence of deactivating groups on the aromatic ring. wikipedia.org Many substituents, including methoxy (-OR) and ester (-CO₂R) groups, are compatible with the SRN1 mechanism. conicet.gov.ar

The key steps in the SRN1 mechanism are:

Initiation: An electron is transferred to the aromatic substrate (ArX) to form a radical anion (ArX•⁻). wikipedia.org

Propagation:

The radical anion fragments, losing the leaving group (X⁻) to form an aryl radical (Ar•). wikipedia.org

The aryl radical reacts with the incoming nucleophile (Nu⁻) to form a new radical anion ((ArNu)•⁻). wikipedia.org

This new radical anion transfers its electron to another molecule of the starting substrate (ArX), forming the final product (ArNu) and propagating the chain by regenerating the initial radical anion (ArX•⁻). wikipedia.org

Studies on related methoxybenzoates, such as methyl 3,6-dichloro-2-methoxybenzoate (B1229588), have demonstrated this reactivity. conicet.gov.arresearchgate.net When reacted with sulfur-centered nucleophiles in liquid ammonia (B1221849) under photostimulation, this compound undergoes substitution via the SRN1 mechanism. conicet.gov.ar The reaction is inhibited by typical SRN1 inhibitors, supporting the proposed radical chain mechanism. conicet.gov.ar The different reactivities observed between various substituted benzoates, such as the formation of mono- versus disubstitution products, can be explained by analyzing the stability and fragmentation pathways of the intermediate radical anions. conicet.gov.ar

| Substrate | Nucleophile | Product Type | Yield | Conditions |

|---|---|---|---|---|

| Methyl 2,5-dichlorobenzoate | PhS⁻ | Monosubstitution | Good | liquid NH₃, hv |

| Methyl 3,6-dichloro-2-methoxybenzoate | PhS⁻ | Disubstitution | Good | liquid NH₃, hv |

| Methyl 2,5-dichlorobenzoate | AdS⁻ | Monosubstitution | Good | liquid NH₃, hv |

| Methyl 3,6-dichloro-2-methoxybenzoate | AdS⁻ | Disubstitution | Good | liquid NH₃, hv |

Theoretical Analysis of Radical Anion Dissociation Pathways

The fragmentation of the radical anion intermediate is a critical, unimolecular step in the SRN1 mechanism. wikipedia.org Theoretical studies, often employing Density Functional Theory (DFT), are essential for understanding the factors that govern this dissociation. conicet.gov.arsioc-journal.cn These calculations can explain the observed reactivity by considering the geometries, spin densities, and potential energy surfaces of the radical anions. researchgate.netresearchgate.net

For instance, in the SRN1 reactions of methyl dichlorobenzoates, theoretical studies explained why one substrate yielded monosubstitution products while a related one gave disubstitution products. conicet.gov.ar The analysis focused on the activation energy required for the fragmentation of the different radical anion intermediates. conicet.gov.ar It was found that radical anions derived from methyl 3,6-dichloro-2-methoxybenzoate had a substantially lower activation energy for fragmentation compared to those from methyl 2,5-dichlorobenzoate, favoring the subsequent reactions that lead to disubstitution. conicet.gov.ar

Key factors influencing the dissociation include:

Spin Density Distribution: The cleavage of a bond is often facilitated when there is significant spin density at the atoms involved. conicet.gov.ar Calculations have shown that for benzoate radical anions, the spin density is significant at the ortho-positions relative to the ester group, facilitating the cleavage of ortho-substituents. conicet.gov.ar

Geometry: Distortions from an optimal sp² geometry at the carbon bearing the leaving group can facilitate the fragmentation of the radical anion. conicet.gov.ar

These theoretical analyses provide a powerful predictive tool for understanding and controlling the outcomes of reactions that proceed through radical anion intermediates.

Ester Hydrolysis Mechanisms

The cleavage of the ester bond in this compound can be achieved through both chemical and enzymatic means, each with distinct kinetic and mechanistic characteristics. The hydrolysis of this ester yields 1-Naphthol (B170400) and 2-methoxybenzoic acid.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the substituent groups. wiley.comresearchgate.net For aromatic esters like this compound, both the naphthyl and the methoxybenzoyl moieties will affect the reactivity of the ester linkage. The methoxy group at the ortho position of the benzoate ring can influence the rate of hydrolysis through both steric hindrance and electronic effects.

In acidic hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In basic hydrolysis, or saponification, the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and the alcohol. wiley.com Generally, base-catalyzed hydrolysis of esters is faster and more efficient than acid-catalyzed hydrolysis. wiley.com

Due to the absence of specific experimental data for this compound, a data table for its chemical hydrolysis kinetics cannot be provided. However, for illustrative purposes, the table below presents general information on the conditions for the hydrolysis of a related compound, 1-Naphthyl benzoate.

Table 1: General Conditions for Chemical Hydrolysis of 1-Naphthyl benzoate This data is for a related compound and is intended for illustrative purposes only.

| Hydrolysis Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂SO₄, aqueous, reflux | 1-Naphthol + Benzoic acid |

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. enzyme-database.org The enzymatic hydrolysis of esters is a crucial process in the metabolism of many xenobiotics and endogenous compounds. While specific studies on the enzymatic cleavage of this compound by esterases were not found in the reviewed literature, it is expected that this compound, like other aromatic esters, can serve as a substrate for various esterases.

The general mechanism of esterase-catalyzed hydrolysis involves the formation of an enzyme-substrate complex, followed by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate and subsequent release of the alcohol component (1-Naphthol). The remaining acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (2-methoxybenzoic acid) and regenerate the free enzyme. wiley.com

The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration and two key parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). libretexts.org Kₘ is an indicator of the affinity of the enzyme for its substrate, while Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org

Due to the lack of specific experimental data for the enzymatic cleavage of this compound, a data table of its kinetic parameters cannot be provided. Research on related compounds, such as the degradation of carbaryl (B1668338) (1-naphthyl-N-methylcarbamate) which involves the initial hydrolysis to 1-naphthol, highlights the role of hydrolases in the metabolism of naphthyl-containing compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Naphthyl 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Naphthyl 2-methoxybenzoate (B1232891) in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) spectra, a detailed map of the molecule's framework can be constructed.

High-Resolution ¹H and ¹³C NMR for Molecular Structure and Connectivity

The ¹H NMR spectrum of 1-Naphthyl 2-methoxybenzoate is expected to exhibit distinct signals corresponding to the protons of the naphthyl and methoxybenzoate moieties. The aromatic region will be complex, showing signals for the seven protons of the naphthyl group and the four protons of the 2-methoxybenzoate ring. The methoxy (B1213986) group (-OCH₃) will present a characteristic sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals include the ester carbonyl carbon (C=O), which is expected to appear significantly downfield (around 165-175 ppm), and the methoxy carbon, typically resonating around 55-60 ppm. The numerous aromatic carbons of the two ring systems will produce a cluster of signals in the 110-150 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structural fragments and established NMR principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | 165-175 |

| Naphthyl Aromatic Protons | 7.2 - 8.2 | - |

| Methoxybenzoate Aromatic Protons | 6.9 - 7.9 | - |

| Naphthyl Aromatic Carbons | - | 115-135 |

| Methoxybenzoate Aromatic Carbons | - | 110-160 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 (singlet) | - |

| Methoxy Carbon (-OCH₃) | - | 55-60 |

Application of GIAO-DFT Calculations for NMR Chemical Shift Prediction

To augment experimental data and resolve potential signal assignment ambiguities, computational methods are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with Density Functional Theory (DFT), is a powerful approach for the theoretical prediction of NMR chemical shifts. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

The calculated shielding values are then referenced against a standard compound, typically Tetramethylsilane (TMS), to yield predicted chemical shifts that can be directly compared with experimental spectra. The GIAO-DFT approach is particularly valuable for complex molecules like this compound, where severe signal overlap in the aromatic region of the ¹H NMR spectrum can complicate direct interpretation. An excellent correlation between the calculated and experimental data provides strong validation for the proposed molecular structure. researchgate.net

Stereochemical Analysis via ¹H NMR Anisotropy Effects on Related Naphthyl Derivatives

The naphthyl group exerts a significant magnetic anisotropy effect, which can be a powerful tool for stereochemical analysis in related chiral molecules. researchgate.net This effect arises from the diamagnetic ring current of the aromatic π-electron system, which creates distinct shielding and deshielding zones in the space surrounding the naphthyl ring. rsc.org

In derivatives where rotational freedom is restricted, protons situated directly above the face of the naphthalene (B1677914) ring will experience a strong shielding effect, causing their signals to shift to a higher field (lower ppm value) in the ¹H NMR spectrum. Conversely, protons located in the plane of the ring system are deshielded and their signals shift to a lower field. By analyzing these chemical shift perturbations (Δδ values) in diastereomeric naphthyl esters, it is possible to deduce the absolute configuration of chiral centers. researchgate.net This principle, while applied to related derivatives, underscores the diagnostic potential of the naphthyl group's magnetic influence in probing molecular geometry.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound and providing a unique "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to specific molecular vibrations. The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretching vibration, which is expected in the region of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester and ether linkages, appearing in the 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. ijpsjournal.comresearchgate.net

Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range. ijpsjournal.com The C-H stretching of the methoxy group is typically observed around 2850-2960 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium-Weak |

| Ester C=O Stretch | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester/Ether C-O Stretch | 1050 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis

Raman spectroscopy provides complementary vibrational information to FT-IR. horiba.com As an inelastic light scattering technique, it is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring C=C stretching vibrations between 1400 and 1650 cm⁻¹. scispace.com The symmetric vibrations of the naphthalene ring system would also give rise to characteristic, sharp signals.

While the carbonyl (C=O) stretch is visible in Raman, it is often weaker than in the corresponding IR spectrum. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile, creating a unique spectroscopic fingerprint that is highly specific to the molecule's structure and can be used for unambiguous identification. horiba.com

Table 3: Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic Ring Breathing/Stretching | 1400 - 1650 | Strong |

| C-O Stretch | 1100 - 1300 | Medium-Weak |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Electronic spectroscopy provides significant insight into the molecular structure and electronic properties of this compound, which possesses two key chromophores: the naphthalene ring system and the 2-methoxybenzoate moiety.

Elucidation of Electronic Transitions and Chromophore Properties

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic transitions within its constituent aromatic systems. The absorption of ultraviolet and visible light by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk In this molecule, the naphthalene and methoxy-substituted benzene rings act as the principal chromophores.

The electronic transitions responsible for UV-Vis absorption are promotions of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org For aromatic compounds like this compound, the most significant transitions are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. shu.ac.uktanta.edu.eg These transitions typically result in strong absorption bands. shu.ac.uk

The extent of the conjugated π-electron system has a major influence on the absorption wavelength (λmax). utoronto.cashimadzu.com As the size of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, leading to a bathochromic (red) shift, where the absorption peak moves to a longer wavelength. utoronto.cashimadzu.com The naphthalene ring, being a larger conjugated system than a single benzene ring, is expected to dominate the absorption profile of the molecule, causing it to absorb at longer wavelengths than a simple benzene derivative. shimadzu.com Functional groups attached to the aromatic rings, such as the methoxy (-OCH3) and ester (-COOC10H7) groups, can also influence the absorption spectrum by acting as auxochromes, which can modify the λmax and the molar absorptivity (ε).

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Chromophore | Expected Spectral Region |

| π → π | π (bonding) → π (antibonding) | Naphthalene Ring | Ultraviolet (UV) |

| π → π | π (bonding) → π (antibonding) | Methoxybenzoate Moiety | Ultraviolet (UV) |

| n → π | n (non-bonding) → π (antibonding) | Carbonyl (C=O) of Ester | Ultraviolet (UV) |

Fluorescence Studies of Naphthyl-Containing Esters

The naphthalene moiety is a well-known fluorophore, and its derivatives often exhibit characteristic fluorescence. The fluorescence properties of esters containing a naphthyl group are influenced by the electronic nature of their substituents and the polarity of the solvent environment. mdpi.combeilstein-journals.org In this compound, the naphthalene ring system is the primary source of fluorescence emission.

Upon excitation with UV radiation, the molecule is promoted to an excited singlet state. It can then relax to the ground state through various pathways, including the emission of a photon, which is observed as fluorescence. The efficiency of this process is described by the fluorescence quantum yield. Studies on related naphthalene derivatives show that the nature of the substituent on the naphthalene ring strongly dictates the spectroscopic properties. beilstein-journals.orgnih.gov Amino-substituted naphthalimides, for instance, are known to exhibit green fluorescence, while derivatives with alkoxy groups often show blue fluorescence. beilstein-journals.orgnih.gov

For naphthyl esters, intramolecular charge transfer (ICT) can play a role in the excited state, potentially leading to solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. mdpi.com In polar solvents, the formation of a more polar excited state can be stabilized, leading to a red-shifted emission compared to nonpolar solvents. beilstein-journals.org The presence of the 2-methoxybenzoate group attached to the naphthyl fluorophore can modulate the fluorescence quantum yield and lifetime through electronic and steric effects. While some naphthyl diimides exhibit very low quantum yields (0.002-0.006) due to rapid intersystem crossing, other derivatives can be strongly fluorescent. beilstein-journals.orgphotobiology.com

Table 2: Typical Fluorescence Properties of Naphthalene Derivatives

| Compound Type | Typical Emission Color | Influence of Substituents | Solvent Effects |

| Alkoxy-Naphthalimides | Blue | Can enhance fluorescence. beilstein-journals.orgnih.gov | Emission wavelength can shift with solvent polarity. |

| Amino-Naphthalimides | Green | Strong influence on emission wavelength. beilstein-journals.orgnih.gov | Often exhibit solvatochromism. |

| Naphthyl Esters | Varies (often Blue/Green) | The ester group can influence quantum yield. mdpi.com | Potential for Intramolecular Charge Transfer (ICT) states. mdpi.com |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uzh.ch In a typical GC-MS analysis of this compound, the compound would first be separated from other components on a capillary column before entering the mass spectrometer. uzh.chnih.gov

In the mass spectrometer, electron ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. shimadzu.com The resulting mass spectrum displays the relative abundance of various fragment ions versus their mass-to-charge ratio (m/z).

The fragmentation of this compound (molecular weight: 278.31 g/mol ) is expected to follow predictable pathways for aromatic esters. libretexts.org Key fragmentation events would likely include:

Alpha-cleavage adjacent to the ester carbonyl group.

Cleavage of the ester bond , leading to the formation of a naphthyloxy radical and a 2-methoxybenzoyl cation, or a naphthyl cation and a 2-methoxybenzoate radical.

Fragmentation of the substituent groups , such as the loss of the methoxy group (-OCH3).

The molecular ion peak (M+) at m/z 278 would confirm the molecular mass. Prominent fragment ions would be expected corresponding to the stable naphthyl cation (m/z 127) and the 2-methoxybenzoyl cation (m/z 135). Further fragmentation of the 2-methoxybenzoyl cation could involve the loss of a methyl radical (CH3•) to give an ion at m/z 120, or the loss of carbon monoxide (CO) to yield an ion at m/z 107. The mass spectrum for 1-methoxynaphthalene shows a molecular ion at m/z 158 and a prominent fragment from the loss of a methyl group at m/z 143, followed by loss of CO to give m/z 115. nist.gov Similarly, 2-methoxynaphthalene shows a strong molecular ion at m/z 158. nist.gov

Table 3: Predicted GC-MS Fragmentation Ions for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 278 | [C18H14O3]+• | Molecular Ion (M+) |

| 151 | [C10H7O]+ | Cleavage of C(O)-O bond |

| 135 | [C8H7O2]+ | 2-Methoxybenzoyl cation |

| 127 | [C10H7]+ | Naphthyl cation |

| 107 | [C7H7O]+ | Loss of CO from m/z 135 |

| 77 | [C6H5]+ | Phenyl cation |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C18H14O3. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer, would measure the m/z of the molecular ion and compare it to the theoretical value. nih.govnih.gov A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 4: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C18H14O3 |

| Nominal Mass | 278 |

| Theoretical Monoisotopic Mass | 278.09430 |

| Typical HRMS Accuracy | < 5 ppm |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on X-ray diffraction studies of structurally similar molecules, such as other naphthalene derivatives and substituted benzoic acids. mdpi.comrsc.org X-ray crystallography provides precise information on bond lengths, bond angles, and torsional angles, defining the three-dimensional arrangement of atoms in a crystal lattice.

The structure of this compound would be characterized by the spatial relationship between the planar naphthalene ring system and the 2-methoxybenzoate group. mdpi.com A key feature would be the dihedral angle between the plane of the naphthalene ring and the plane of the benzoate (B1203000) ring. Due to steric hindrance between the ortho-methoxy group and the bulky naphthyl group, it is highly probable that the two ring systems are not coplanar. In a related crystal structure of a naphthalen-2-yl carboxylate derivative, the naphthalene system was found to make a dihedral angle of 67.1° with an attached triazole ring. mdpi.com A similar significant twist would be expected in this compound.

The bond lengths and angles within the aromatic rings are expected to be typical for sp²-hybridized carbon atoms, although minor distortions may occur due to substituent effects. rsc.org In the crystal structure of p-methoxybenzoic acid, the molecule was found to be distorted from a purely planar configuration due to intermolecular forces. rsc.org In the solid state, molecules of this compound would likely pack in a manner dictated by intermolecular forces such as van der Waals interactions and potential C-H···O hydrogen bonds.

Table 5: Expected Crystallographic Parameters for this compound

| Parameter | Expected Feature | Rationale / Comparison |

| Molecular Conformation | Non-planar | Steric hindrance between the two aromatic systems. |

| Dihedral Angle (Naphthyl-Benzoate) | Significant twist (e.g., 50-70°) | Based on structures of similar sterically hindered biaryls. mdpi.com |

| Bond Lengths (C-C aromatic) | ~1.38 - 1.42 Å | Typical for aromatic systems. rsc.org |

| Bond Angles (C-C-C aromatic) | ~120° | Expected for sp² hybridized carbon, with minor distortions. rsc.org |

| Crystal Packing | Governed by van der Waals forces | Lack of strong hydrogen bond donors. |

Determination of Crystal Structure and Molecular Conformation.

Information regarding the crystal system, space group, unit cell dimensions, and the precise molecular conformation, including key bond lengths, bond angles, and dihedral angles of this compound, is not available in the reviewed literature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs.

Without knowledge of the crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, and the resulting crystal packing motifs for this compound cannot be provided.

Theoretical and Computational Chemistry Studies of 1 Naphthyl 2 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ias.ac.in It is widely used for its balance of accuracy and computational cost. DFT calculations for 1-Naphthyl 2-methoxybenzoate (B1232891) would focus on its ground state properties, including its geometry, electronic distribution, and the energetics of potential reactions.

Before its properties can be accurately predicted, the most stable three-dimensional structure of 1-Naphthyl 2-methoxybenzoate must be determined. This is achieved through geometric optimization, a process that calculates the forces on each atom and adjusts the atomic positions until a minimum energy structure is found. However, flexible molecules like this ester can exist in multiple low-energy shapes, or conformers. The presence of rotatable bonds—specifically the C-O-C ester linkage and the C-O methoxy (B1213986) bond—means that a conformational analysis is essential.

Computational studies on analogous aromatic esters, such as phenyl benzoate (B1203000) and various naphthyl diesters, utilize DFT methods like B3LYP with basis sets such as 6-311++G(d,p) or LC-wPBE0/6-311++G(d,p) to perform these analyses. researchgate.netacs.orgacs.orgacs.org A relaxed scan of the potential energy surface is performed by systematically rotating key dihedral angles to identify all stable conformers. ijbbku.com For this compound, the key dihedral angles would be around the ester and methoxy groups. The analysis would yield the relative energies of each conformer, allowing for the determination of the most populated conformer at a given temperature. For example, in a study of methyl 2-methoxybenzoate, two main conformers were identified, with their stability influenced by the orientation of the methoxy and ester groups. acs.orgacs.org The global minimum energy conformer for this compound would likely be one that minimizes steric hindrance between the bulky naphthyl group and the methoxybenzoyl moiety.

Table 1: Representative Conformational Energy Data for Analogous Aryl Esters This table presents hypothetical but representative data for this compound based on findings for similar molecules like methyl 2-methoxybenzoate and naphthyl diesters.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| A | C(naphthyl)-O-C(carbonyl)-C(ring) ≈ 180 | 0.00 | 75.3 |

| B | C(naphthyl)-O-C(carbonyl)-C(ring) ≈ 0 | 1.50 | 7.9 |

| C | C(ring)-C(carbonyl)-O-CH₃ ≈ 0 | 0.85 | 26.8 |

| D | C(ring)-C(carbonyl)-O-CH₃ ≈ 180 | 0.00 | 73.2 |

Note: The data is illustrative. Actual calculations would provide precise angles and energies.

Once the optimized geometry is known, DFT can be used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. sapub.org A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. sapub.org

For aromatic esters, the HOMO is typically located on the electron-rich aromatic rings (the naphthyl and methoxy-substituted phenyl rings), while the LUMO is often centered on the electron-withdrawing carbonyl group of the ester. DFT calculations on related naphthyl benzoate derivatives confirm that the nature of the aromatic system significantly influences these energy levels. mdpi.comdntb.gov.ua

Natural Bond Orbital (NBO) analysis is another tool used to study charge distribution, revealing the partial atomic charges on each atom. ias.ac.in This helps identify electrophilic (positive) and nucleophilic (negative) sites. In this compound, the carbonyl carbon would be expected to have a significant positive charge, making it an electrophilic center, while the oxygen atoms and the aromatic rings would be nucleophilic.

Table 2: Predicted Electronic Properties for Analogous Aromatic Esters Data is based on typical values for aryl benzoates and naphthyl derivatives calculated using DFT (e.g., B3LYP/6-311G level).

| Property | Predicted Value | Significance for this compound |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicates high kinetic stability and relatively low chemical reactivity. |

DFT is invaluable for mapping the potential energy surface of a chemical reaction, allowing for the calculation of the energetic profiles of reaction pathways. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this could be applied to study its synthesis (e.g., esterification) or its reactions, such as hydrolysis or photochemically-induced rearrangements. For instance, a computational study on the reaction of O₂ with palladium(II)-hydride complexes bearing different benzoate ligands revealed how substituents (like a methoxy group) alter the preferred reaction mechanism by changing the energies of the transition states. rsc.org Similarly, theoretical explorations of cyclocondensation reactions involving methoxybenzoate derivatives have used DFT to map out multi-step pathways and predict the most favorable route based on activation energies. researchgate.net Such an analysis for the hydrolysis of this compound would model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon and calculate the energy barrier for the formation of the tetrahedral intermediate.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical models provide a framework for understanding why a molecule reacts in a certain way. By analyzing the electronic structure, these models can predict reactivity and selectivity (regio-, chemo-, and stereoselectivity). Conceptual DFT introduces reactivity descriptors derived from the changes in energy with respect to the number of electrons.

Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.

For this compound, these models would predict that the carbonyl carbon is a primary site for nucleophilic attack. The Fukui functions would precisely map the regions on the naphthyl and benzoyl rings most susceptible to electrophilic attack. Such modeling has been used to explain the selectivity observed in reactions of complex organic molecules, including those involving aryl groups. rsc.orgpnas.org

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While DFT is excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces. nih.gov

An MD simulation of this compound would place one or more molecules in a box filled with explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent) and simulate their movement over nanoseconds. This approach provides several key insights:

Conformational Sampling: MD naturally explores the conformational space, showing how the molecule flexes and transitions between different low-energy states in a solution, which can differ from the gas-phase predictions of DFT.

Solvent Effects: The simulation explicitly models solute-solvent interactions. researchgate.netnih.gov It can reveal how solvent molecules arrange themselves around the solute (the solvation shell) and how interactions like hydrogen bonding or dipole-dipole interactions stabilize certain conformations or influence reactivity. nih.gov For an ester like this compound, polar solvents would be expected to interact strongly with the ester and methoxy groups, potentially altering its preferred conformation and electronic properties compared to the gas phase or a nonpolar solvent.

Statistical Mechanics and Adsorption Studies (e.g., Monte Carlo simulations for surface interactions)

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic properties of a system. When studying the interaction of this compound with a surface, such as a catalyst, a polymer, or a nanoparticle, Monte Carlo (MC) simulations are a powerful tool.

In the context of adsorption, an MC simulation would model the ester molecule and a surface (e.g., a graphene sheet or a metal oxide surface). The simulation proceeds by making random moves of the molecule (translation, rotation) and accepting or rejecting these moves based on the change in energy, typically calculated using a force field. This method is particularly effective for:

Determining Adsorption Sites and Orientations: The simulation can find the most energetically favorable positions and orientations for the molecule on the surface. For this compound, this might involve a flat, π-stacking interaction of the naphthyl ring with a planar surface. acs.orgnih.gov

Calculating Adsorption Energy: By comparing the energy of the system with the molecule adsorbed versus desorbed, the strength of the interaction can be quantified. acs.orgmdpi.com

Research Applications and Broader Scientific Impact of 1 Naphthyl 2 Methoxybenzoate Scaffolds

Applications in Advanced Materials Science

The unique structural characteristics of naphthyl benzoate (B1203000) esters, including 1-Naphthyl 2-methoxybenzoate (B1232891), make them prime candidates for the creation of novel materials with specialized properties. Their rigid, planar nature, combined with the potential for various substitutions, allows for the fine-tuning of their electronic and optical behaviors.

Development of Liquid Crystalline Phases Based on Naphthyl Benzoate Esters

Naphthyl benzoate esters are integral to the development of liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals. The molecular geometry of these esters, particularly their linearity and planarity, is essential for the formation of mesophases, the hallmark of liquid crystals. aphrc.org

Research has shown that the position of the ester linkage on the naphthalene (B1677914) ring significantly influences the liquid crystalline behavior. For instance, single-tail materials with the ester group attached to the second position of the naphthalene ring have been observed to display mesogenic properties, including nematic and smactic A phases. scirp.org In contrast, analogous compounds with the linkage at the first position may not exhibit liquid crystallinity under the same conditions. scirp.org

The thermal stability and the temperature range of these liquid crystal phases can be manipulated by altering the molecular structure, such as by introducing alkoxy chains of varying lengths or adding a fused ring to enhance rigidity. aphrc.orgresearchgate.net Studies have demonstrated that certain naphthyl benzoate derivatives can form enantiotropic nematic mesophases with high thermal stability over a broad temperature range. aphrc.orgresearchgate.net These characteristics are crucial for applications in display technologies and other optical systems where stable and predictable phase behavior is required. aphrc.orgmdpi.com

Table 1: Influence of Molecular Structure on Liquid Crystal Properties of Naphthyl Benzoate Esters

| Feature | Observation | Impact on Liquid Crystal Properties |

|---|---|---|

| Ester Linkage Position | Position 2 on the naphthalene ring favors mesogenic behavior. scirp.org | Determines the presence and type of liquid crystal phases. scirp.org |

| Alkoxy Chain Length | Varying lengths of attached alkyloxy chains. researchgate.net | Affects the temperature range of the liquid crystal phase. researchgate.net |

| Fused Rings | Introduction of an additional fused ring. aphrc.org | Increases molecular rigidity and thermal stability. aphrc.org |

| Terminal Polar Groups | Presence of different polar groups at the terminal position. aphrc.org | Influences mesophase stability and reactivity. aphrc.org |

Exploration in Organic Electronics and Optical Materials

The naphthyl benzoate framework is a promising platform for the creation of new organic electronic and optical materials. The inherent properties of the naphthalene chromophore, such as its fluorescence, can be modulated through esterification and the introduction of various substituents. This allows for the design of molecules with specific light-emitting or light-absorbing characteristics.

For example, the fluorescence quantum yield of 1-naphthyl benzoate is influenced by intramolecular electron transfer processes between the naphthalene and benzoate moieties. This property can be further tuned by adding electron-withdrawing or electron-donating groups to the aromatic rings, making these compounds suitable for applications in sensors and optical probes.

Furthermore, the ability to form stable, ordered structures, as seen in their liquid crystalline phases, is advantageous for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ordered arrangement of molecules can facilitate charge transport, a critical factor for the performance of these devices. The high solubility of some derivatives in organic solvents also makes them suitable for large-area solution-based processing techniques. google.com

Role as Synthetic Intermediates and Precursors

Beyond their direct applications in materials science, 1-Naphthyl 2-methoxybenzoate and related compounds are valuable as intermediates and building blocks in organic synthesis. Their chemical structure provides a versatile starting point for the construction of more complex and functionally diverse molecules.

Synthesis of Dyes and Specialized Pigments

The chromophoric nature of the naphthalene ring system makes naphthyl benzoate derivatives useful precursors in the synthesis of dyes and pigments. Azo dyes, which constitute a large and important class of colorants, are often synthesized through a process involving diazotization and coupling reactions. iarc.fr Aromatic amines and phenols, including derivatives of naphthols, are key components in this process. iarc.fr

Naphthol-based compounds, for instance, are used in the synthesis of azoic colorants, also known as naphthol dyes. iarc.fr These dyes are formed in situ within a polymer matrix, leading to water-insoluble colorants with good fastness properties. iarc.fr The specific shade and properties of the resulting dye can be controlled by the choice of the naphthol precursor and the diazo component. The general approach to creating azo dyes involves the reaction of a diazo compound with a coupling component like a phenol (B47542) or naphthol. iarc.fr

Building Blocks for Complex Organic Molecules and Pharmaceutical Intermediates

The this compound scaffold serves as a fundamental building block for the synthesis of more intricate organic molecules, including those with potential pharmaceutical applications. sigmaaldrich.comcymitquimica.com The ester functionality can be readily transformed into other functional groups, and the aromatic rings can undergo various substitution reactions to build molecular complexity.

For example, naphthyl derivatives are components of certain pharmaceutical intermediates. rjpharm.comtaienkangpharma.comsynfinedrugs.com The synthesis of complex molecules often relies on the availability of versatile starting materials, and functionalized naphthalenes play a crucial role in this regard. nih.govresearchgate.net The ability to introduce a variety of substituents onto the naphthyl and benzoate rings allows for the creation of a diverse library of compounds for drug discovery and development. google.com

Advanced synthetic methods, such as ester-mediated nucleophilic aromatic substitution, utilize Grignard reagents to create substituted naphthyl benzoate derivatives with high regioselectivity, providing access to complex structures like phenylnaphthalide lignans.

Table 2: Examples of Pharmaceutical Intermediates with Naphthyl or Methoxybenzoate Moieties

| Intermediate Name | Associated API (if available) | CAS Number |

|---|---|---|

| Methyl-4-amino-2-methoxybenzoate | Lenvatinib | 27492-84-8 synfinedrugs.com |

| Methyl 5-formyl-2-methoxybenzoate | - | 78515-16-9 rjpharm.comtaienkangpharma.com |

| 6-Iodoquinazolin-4(3H)-one | Lapatinib | 16064-08-7 synfinedrugs.com |

| 3-Iodo-4-methylbenzoic acid | Ponatinib | 82998-57-0 synfinedrugs.com |

| Methyl-3-hydroxy-4-methoxybenzoate | Gefitinib | 6702-50-7 synfinedrugs.com |

Precursors for Agrochemicals and Functionalized Naphthyl Derivatives

The versatility of the 1-naphthyl benzoate structure also extends to the agrochemical industry. These compounds can serve as precursors for the synthesis of pesticides and herbicides. For example, derivatives of 3,6-dichloro-2-methoxybenzoic acid, known as Dicamba, are used as herbicides. conicet.gov.ar The synthesis of such agrochemicals often involves the modification of a core aromatic structure, and naphthyl benzoates provide a convenient starting point.

Furthermore, the development of functionalized naphthyl derivatives is an active area of research. nih.govresearchgate.net By introducing various functional groups onto the naphthalene core, chemists can create a wide range of new molecules with tailored properties for specific applications, including but not limited to agrochemicals.

Research on "this compound" in Chiral Applications Inconclusive

The scientific community has explored a variety of naphthyl derivatives for stereochemical applications; however, the focus has been on other, structurally distinct molecules. For instance, a prominent compound in this area of research is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) . This reagent and its derivatives have been extensively documented as powerful tools for the enantioresolution of racemic alcohols and for determining their absolute configurations using techniques like ¹H NMR anisotropy. researchgate.netnih.govresearchgate.netresearchgate.net The underlying principle of MαNP acid's utility is the significant magnetic anisotropy effect of the naphthalene ring, which helps in differentiating diastereomeric esters formed with chiral alcohols. researchgate.netresearchgate.net

Similarly, other related compounds such as 1- and 2-naphthylmethoxyacetic acids have been resolved into their enantiomers and utilized as chiral anisotropic reagents for determining the absolute configuration of chiral secondary alcohols and primary amines. nih.gov

However, it is crucial to emphasize that these findings pertain to MαNP acid and naphthylmethoxyacetic acids, not to this compound. The specific arrangement of the 1-naphthyl group, the ester linkage, and the 2-methoxybenzoyl group in "this compound" does not appear to have been leveraged for the chiral applications specified.

Given the strict requirement to focus solely on This compound , it is not possible to generate content for the requested sections on "Utilizing Naphthyl Benzoate Derivatives for Enantiopure Synthesis" and "Application in Absolute Configuration Determination of Chiral Alcohols" as there is no available data for this specific compound.

Q & A

Q. What are the standard synthetic routes for 1-Naphthyl 2-Methoxybenzoate, and how are intermediates characterized?

The synthesis typically involves esterification of 1-naphthol with 2-methoxybenzoyl chloride under anhydrous conditions. A refluxing solvent (e.g., toluene) and a base (e.g., pyridine) are used to catalyze the reaction. Post-synthesis, intermediates are purified via recrystallization or column chromatography. Characterization employs:

- NMR spectroscopy for structural confirmation (e.g., aromatic proton signals at δ 7.0–8.5 ppm).

- IR spectroscopy to verify ester carbonyl stretching (~1720 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. What analytical techniques are recommended for purity assessment and quantification?

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity, leveraging reverse-phase C18 columns and acetonitrile/water gradients.

- Thin-Layer Chromatography (TLC) with silica gel plates and UV visualization provides rapid purity checks.

- Gas Chromatography (GC) coupled with flame ionization detection (FID) is applicable for volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity across different cell lines?

In studies of structurally related 2-methoxybenzoate derivatives (e.g., steryl esters), antiproliferative activity varies significantly. For example, steroidal 2-methoxybenzoates showed activity against CNE-2 and HepG2 cells but not Skov3 or HEK293T cells . To address discrepancies:

- Cell Line Profiling : Compare receptor expression (e.g., estrogen receptors) or metabolic pathways (e.g., cytochrome P450 activity) across cell lines.

- Assay Optimization : Standardize conditions (e.g., incubation time, serum concentration) to reduce variability.

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methoxy position, naphthyl groups) to isolate critical functional motifs .

Q. What methodologies are suitable for investigating microbial degradation pathways of this compound?

- Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic intermediates via liquid scintillation counting.

- Metagenomic Sequencing : Identify microbial consortia and catabolic genes (e.g., oxygenases) in environmental samples.

- Enzyme Assays : Purify microbial enzymes (e.g., esterases) and measure activity under varying pH/temperature conditions.

- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., 2-methoxybenzoic acid, 1-naphthol) .

Q. How can researchers validate the inhibition of 5-lipoxygenase (5-LOX) by this compound derivatives?

- In Vitro Enzyme Assays : Measure IC₅₀ values using recombinant 5-LOX and substrate (arachidonic acid) in a spectrophotometric assay (λ = 234 nm for hydroperoxide products).

- Whole-Blood Assays : Quantify leukotriene B4 (LTB4) production via ELISA in human blood treated with the compound.

- Molecular Docking : Model interactions between the naphthyl-methoxy scaffold and 5-LOX’s active site (e.g., Fe³⁺ coordination) .

Methodological Challenges and Solutions

Q. How to address low yields in esterification reactions?

- Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of aromatic reactants.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields through controlled dielectric heating .

Q. What strategies mitigate toxicity risks during in vivo studies?

- QSAR Modeling : Predict toxicity using quantitative structure-activity relationship models to prioritize low-risk analogs.

- Metabolite Screening : Identify toxic metabolites (e.g., quinone derivatives) via LC-MS/MS in hepatocyte cultures.

- Protective Formulations : Encapsulate the compound in liposomes to reduce systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.